Rel-tert-butyl (2S,3S)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate
Description
Rel-tert-butyl (2S,3S)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a trifluoromethyl group, an amino group, and a tert-butyl ester group attached to a piperidine ring
Properties
Molecular Formula |
C11H19F3N2O2 |
|---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-6-4-5-7(15)8(16)11(12,13)14/h7-8H,4-6,15H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
QNGZBEKMAQFKPH-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C(F)(F)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl (2S,3S)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amine sources.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (2S,3S)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amino and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Rel-tert-butyl (2S,3S)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Rel-tert-butyl (2S,3S)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amino group can participate in hydrogen bonding and electrostatic interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Rel-tert-butyl (2S,3S)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
- tert-butyl (2R,3S)-2-(3-aminopropyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate
- tert-butyl (3S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
- tert-butyl (1R,5S,6r)-6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
These compounds share structural similarities but differ in the functional groups attached to the piperidine ring. The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other related compounds.
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